molecular formula C10H7FN2O2 B3039889 1-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 138907-82-1

1-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B3039889
CAS No.: 138907-82-1
M. Wt: 206.17 g/mol
InChI Key: BMRRLHHPLUQWMN-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The presence of a fluorophenyl group at the 3-position and a carboxylic acid group at the 4-position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the condensation of 3-fluorobenzaldehyde with hydrazine hydrate to form 3-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the desired pyrazole derivative. The final step involves hydrolysis of the ester group to form the carboxylic acid.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of pyrazole alcohols or aldehydes.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

1-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the pyrazole ring provides structural stability. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • 1-(3-Fluorophenyl)-1H-pyrazole-3-carboxylic acid
  • 1-(4-Fluorophenyl)-1H-pyrazole-4-carboxylic acid
  • 1-(3-Chlorophenyl)-1H-pyrazole-4-carboxylic acid

Uniqueness: 1-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid is unique due to the specific positioning of the fluorophenyl group, which significantly influences its chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and binding properties compared to similar compounds with different substituents.

Properties

IUPAC Name

1-(3-fluorophenyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-8-2-1-3-9(4-8)13-6-7(5-12-13)10(14)15/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRRLHHPLUQWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=C(C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138907-82-1
Record name 1-(3-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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